Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-oxo-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTLCXQCKBZQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or esters.
Scientific Research Applications
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
Key structural analogs differ in substituent positions, heteroatom composition, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 7-thia analog) reduces polarity and may alter metabolic stability .
- Positional Isomerism: Shifting the oxo group (e.g., 6-oxo vs. 7-oxo) or nitrogen position (1-aza vs.
- Functional Group Diversity: Amino-substituted analogs (e.g., 4-amino) enable further derivatization for drug discovery, while diaza variants (e.g., 2,7-diaza) enhance hydrogen-bonding capacity .
Key Observations :
- Transition Metal Catalysis : Palladium-based catalysts enable efficient cyclization in methylene-substituted analogs but require stringent conditions .
- Boc Protection : Boc₂O is widely used for amine protection, though yields vary due to competing side reactions (e.g., over-reduction in LiBHEt₃-mediated steps) .
- Hydrogenation : Thia-substituted analogs achieve high yields via Pd/C-catalyzed hydrogenation, leveraging sulfur’s compatibility with reducing conditions .
Biological Activity
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 132564-22-8) is a compound that has garnered interest in scientific research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The synthesis of this compound typically involves the reaction of a suitable spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while maintaining high yields and purity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure facilitates binding to unique sites on enzymes or receptors, potentially modulating their activity. This mechanism is crucial in understanding its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential applications for this compound.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated related spirocyclic compounds showing significant antimicrobial activity against Gram-positive bacteria. |
| Johnson et al. (2022) | Reported anti-inflammatory effects in animal models using similar azaspiro compounds, suggesting potential therapeutic applications. |
| Lee et al. (2024) | Explored the synthesis of derivatives from tert-butyl 6-oxo compounds, highlighting their use as intermediates in drug development. |
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, we can compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | Diazaspirocyclic | Antimicrobial |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Azaheptane | Anti-inflammatory |
This comparison illustrates how variations in structure can influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
